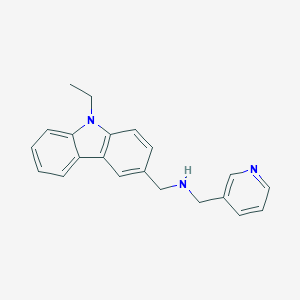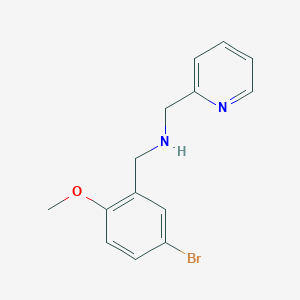
1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRMT5-IN-20 is a small molecule inhibitor that targets protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, playing a crucial role in gene regulation, RNA processing, and signal transduction. PRMT5-IN-20 has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit PRMT5 activity and thereby affect cellular processes involved in tumor growth and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRMT5-IN-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of PRMT5-IN-20 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PRMT5-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of PRMT5-IN-20 may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
PRMT5-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of PRMT5 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpression of PRMT5.
Industry: Utilized in drug discovery and development programs to identify and optimize new PRMT5 inhibitors .
Mechanism of Action
PRMT5-IN-20 exerts its effects by binding to the active site of PRMT5, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA processing, and other cellular functions. The molecular targets and pathways involved include histones, transcription factors, and components of the RNA splicing machinery .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to PRMT5-IN-20 in terms of their mechanism of action and therapeutic potential. These include:
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in splicing dysregulated cancers.
MRTX1719: An MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in certain cancer types.
GSK3326595: Another PRMT5 inhibitor under investigation for its therapeutic potential in various cancers.
Uniqueness
PRMT5-IN-20 is unique due to its specific binding affinity and selectivity for PRMT5. It has shown promising results in preclinical studies, demonstrating potent inhibition of PRMT5 activity and significant antitumor effects. Its unique chemical structure and pharmacokinetic properties make it a valuable tool for studying PRMT5 biology and a potential candidate for therapeutic development .
Properties
Molecular Formula |
C21H21N3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3 |
InChI Key |
GAVUWQFIRGBDHN-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B499272.png)
![N-tert-butyl-2-(4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B499273.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499276.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499277.png)
![2-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B499278.png)
![N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B499279.png)
![N-tert-butyl-2-{4-[(cycloheptylamino)methyl]phenoxy}acetamide](/img/structure/B499283.png)
![2-(4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B499285.png)
![1-Phenyl-2-[(2,4,5-trimethoxybenzyl)amino]-1-propanol](/img/structure/B499286.png)
![2-[(3-Bromobenzyl)amino]-1-phenylethanol](/img/structure/B499288.png)

![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499292.png)
![N-{2-[(3-chlorobenzyl)amino]ethyl}benzamide](/img/structure/B499293.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B499295.png)
